3-(3-硝基苯基)丙-1-醇

描述

“3-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . It is also known as “(1S)-1-(3-nitrophenyl)propan-1-ol” with a CAS Number of 188770-83-4 . It has a molecular weight of 181.19 .

Synthesis Analysis

The synthesis of “3-(3-Nitrophenyl)propan-1-ol” or similar compounds often involves the use of photolabile protecting groups . For example, a structural modification was carried out based on the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group to synthesize a series of derivatives . A two-step synthesis of a similar compound, 1-(3-nitrophenyl)propan-1-one, from benzene has also been reported .Molecular Structure Analysis

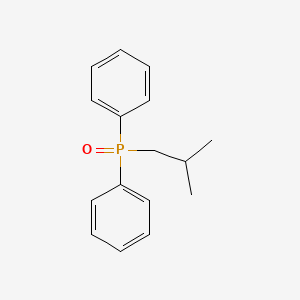

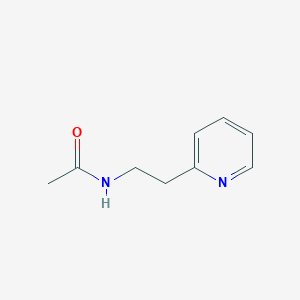

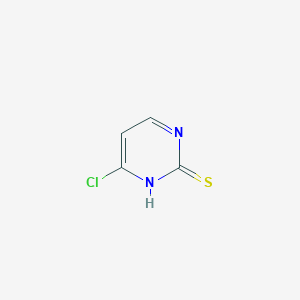

The molecular structure of “3-(3-Nitrophenyl)propan-1-ol” can be represented by the formula C9H11NO3 . The InChI code for this compound is 1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1 .Physical And Chemical Properties Analysis

“3-(3-Nitrophenyl)propan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学研究应用

合成和化学性质

合成和绝对构型:与 3-(3-硝基苯基)丙-1-醇密切相关的 2-(α-羟基)芳基丙烯酸酯用于分离外消旋 3-羟基-2-亚甲基-3-苯基丙酸。合成涉及将旋光异构体转化,并通过比旋光度和 X 射线晶体学确定相关化合物的绝对构型 (Drewes 等人,1992).

对反应速率和机理的影响:对类似化合物 2-叔丁基-3-(NN-二甲氨基)丙-1-醇的研究表明,强制的分子内氢键影响某些反应中催化酰基转移的速率和机理 (Steels 等人,1993).

在药物发现和生物学研究中的应用

合成衍生物用于分子对接研究:一项涉及合成 2-硝基-3-苯基-3-(苯硫基)丙-1-醇衍生物用于与硝基烯烃发生迈克尔加成的研究证明了这些化合物在药物发现中的潜力。这些衍生物用于分子对接研究,特别关注它们与参与类固醇生物合成途径的蛋白质的相互作用 (Ahamed 等人,2017).

合成手性三氯甲基炔丙醇:开发了一种新型的手性氨基醇基配体,与 3-(3-硝基苯基)丙-1-醇密切相关,用于不对称炔化氯醛。所得的手性加合物转化为具有潜在药用价值的中间化合物 (Jiang 和 Si,2004).

材料科学和工业应用

在缓蚀中的应用:与 3-(3-硝基苯基)丙-1-醇在结构上相似的化合物,3-(4-硝基苯基)-2-丙烯酸钇,在氯化物溶液中对铜合金表现出有效的缓蚀性能,展示了此类化合物在工业应用中的潜力 (Nam 等人,2016).

肽合成中的光敏保护基:2-(邻硝基苯基)丙-1-醇的改性版本,名为 3-(邻硝基苯基)丁-2-醇 (Npb-OH),被发现是固相肽合成 (SPPS) 中有效的光敏保护基。它被用于环状肽的合成,突出了其在肽化学中的用途 (Chen 等人,2022).

生物柴油生产:使用丙-2-醇作为酰基受体的脂肪酶介导的植物油转化为生物柴油,证明了相关化合物在可再生能源中的工业适用性 (Modi 等人,2006).

安全和危害

This compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and wearing protective equipment .

未来方向

Future research directions could involve identifying more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . The study of long-acting peptide drugs has become a hot topic, and the cyclization of polypeptides can stabilize its dominant configuration, effectively improving its stability against proteases and, thereby, its pharmacokinetic properties and biological activity .

属性

IUPAC Name |

3-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRDXMHMSLAYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

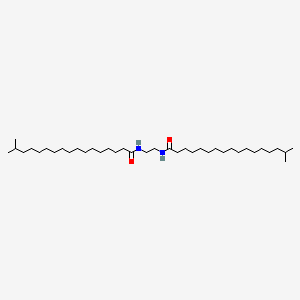

C1=CC(=CC(=C1)[N+](=O)[O-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462605 | |

| Record name | 3-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Nitrophenyl)propan-1-ol | |

CAS RN |

63307-44-8 | |

| Record name | 3-(3-nitrophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)

![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)